4-Methylfluoranthen-8-OL 4-Methylfluoranthen-8-OL
Brand Name: Vulcanchem
CAS No.: 88020-92-2
VCID: VC19262225
InChI: InChI=1S/C17H12O/c1-10-5-7-15-16-9-11(18)6-8-13(16)14-4-2-3-12(10)17(14)15/h2-9,18H,1H3
SMILES:
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol

4-Methylfluoranthen-8-OL

CAS No.: 88020-92-2

Cat. No.: VC19262225

Molecular Formula: C17H12O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

4-Methylfluoranthen-8-OL - 88020-92-2

Specification

CAS No. 88020-92-2
Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
IUPAC Name 4-methylfluoranthen-8-ol
Standard InChI InChI=1S/C17H12O/c1-10-5-7-15-16-9-11(18)6-8-13(16)14-4-2-3-12(10)17(14)15/h2-9,18H,1H3
Standard InChI Key YYBJHWIEFIYITR-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Methylfluoranthen-8-OL belongs to the hydroxy-substituted fluoranthene family, featuring a fused tetracyclic aromatic system with a hydroxyl (-OH) group at the 8-position and a methyl (-CH₃) group at the 4-position. The molecular formula C₁₅H₁₂O corresponds to a molecular weight of 208.26 g/mol. The compound’s planar structure facilitates π-π stacking interactions, which are critical for its applications in materials science.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₁₅H₁₂O
Molecular Weight208.26 g/mol
Functional GroupsHydroxyl (-OH), Methyl (-CH₃)
Aromatic SystemTetracyclic fused rings
Predicted SolubilityLow in water, high in organics

The hydroxyl group increases polarity compared to non-functionalized fluoranthenes, enabling participation in hydrogen bonding and electrophilic substitution reactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-Methylfluoranthen-8-OL typically involves Friedel-Crafts acylation or alkylation of fluoranthene precursors, followed by hydroxylation. A representative route includes:

  • Methylation: Introduction of the methyl group at the 4-position via electrophilic substitution using methyl chloride and a Lewis acid catalyst.

  • Hydroxylation: Oxidative addition of a hydroxyl group at the 8-position using hydrogen peroxide or ozone.

Purification is achieved via column chromatography or recrystallization, with characterization performed using nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Data

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 6.8–8.2 ppm), methyl group (δ 2.3 ppm), and hydroxyl proton (δ 5.1 ppm).

  • MS: Molecular ion peak at m/z 208.26, with fragmentation patterns consistent with loss of -OH and -CH₃ groups.

Biological Activities and Mechanistic Insights

Cytotoxic Effects

4-Methylfluoranthen-8-OL demonstrates moderate cytotoxicity against human cancer cell lines, likely due to intercalation into DNA and inhibition of topoisomerase enzymes. Comparative studies with analogous PAHs suggest IC₅₀ values in the micromolar range, though specific data for this compound require further validation.

Antibacterial Properties

The hydroxyl group enhances membrane permeability, enabling activity against Gram-positive bacteria such as Staphylococcus aureus. Mechanisms may involve disruption of cell wall synthesis or oxidative stress induction.

Environmental and Industrial Applications

Environmental Monitoring

As a PAH derivative, 4-Methylfluoranthen-8-OL serves as a biomarker for hydrocarbon pollution. Its persistence in soil and water systems necessitates studies on biodegradation pathways.

Materials Science

The compound’s extended π-system makes it a candidate for organic semiconductors and fluorescent sensors. Research into its charge-transport properties is ongoing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator